molecular formula C36H32N4O5 B612020 CGP52421 CAS No. 179237-49-1

CGP52421

货号: B612020
CAS 编号: 179237-49-1
分子量: 600.66
InChI 键: WMQSFYBLPAXEDG-VPROBEFOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Midostaurin is metabolized by the hepatic CYP3A4 enzyme into two major and active metabolites, namely CGP62221 and CGP52421 .


Molecular Structure Analysis

The molecular formula of this compound is C36H32N4O5, and it has a molecular weight of 600.66 .


Chemical Reactions Analysis

Midostaurin and its metabolites, including this compound, suppress IgE-dependent histamine secretion in basophils and mast cells . Midostaurin and another metabolite, CGP62221, also inhibit the proliferation and dephosphorylation of KIT in the mast cell leukemia cell line HMC-1.2 .


Physical and Chemical Properties Analysis

This compound is soluble in DMSO . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

科学研究应用

抑制IgE依赖性组胺释放

CGP52421已被证明对IgE依赖性激活和血液嗜碱性粒细胞中的组胺释放具有抑制作用 {svg_1}. 该应用在过敏反应研究中具有重要意义,可能导致针对哮喘和过敏性休克等疾病的新疗法的开发。

肥大细胞增殖和凋亡

虽然this compound不能有效地阻断KIT依赖性肿瘤肥大细胞增殖,但它也不会诱导这些细胞的凋亡 {svg_2}. 该发现对于理解全身肥大细胞增生症的进展至关重要,并可以为靶向疗法的开发提供信息。

与细胞色素P450酶的相互作用

This compound由细胞色素P450 (CYP) 3A4 代谢,并可能与其他由CYP酶代谢的药物相互作用 {svg_3}. 该相互作用谱对于预测药物-药物相互作用和确保药物安全使用至关重要。

对口服避孕药的影响

研究调查了this compound的母体化合物米哚斯汀对口服避孕药的影响,这对于了解this compound与激素治疗的代谢途径和潜在相互作用具有重要意义 {svg_4}.

化学蛋白质组学分析

This compound 已进行化学蛋白质组学分析,以了解其与各种激酶靶标的相互作用 {svg_5}. 该应用对于药物发现和激酶靶向疗法的开发至关重要。

全身肥大细胞增生症的临床意义

This compound 抑制组胺释放而不影响肥大细胞增殖的能力可能解释了为什么即使疾病进展,全身肥大细胞增生症患者的介质相关症状也会改善 {svg_6}. 这种见解对于临床管理和治疗策略很有价值。

作用机制

Target of Action

CGP52421, a major active metabolite of midostaurin, primarily targets multiple receptor tyrosine kinases . These include protein kinase C alpha (PKCalpha), VEGFR2, KIT, PDGFR, and WT and/or mutant FLT3 tyrosine kinases . These targets play crucial roles in various cellular processes, including cell growth, differentiation, and survival.

Mode of Action

This compound inhibits the activity of its targets, thereby disrupting their normal function . For instance, it inhibits IgE-dependent histamine release

Biochemical Pathways

The inhibition of these targets by this compound affects various biochemical pathways. For example, the inhibition of FLT3 receptor signaling cascades induces apoptosis in cells expressing mutant FLT3 or overexpressing either wild type FLT3 or platelet-derived growth factor receptors (PDGFR) .

Pharmacokinetics

This compound is a metabolite of midostaurin, which is primarily metabolized by cytochrome P450 (CYP) 3A4 via oxidative pathways . The plasma concentration of this compound at steady state is roughly sevenfold higher compared to that of either midostaurin or CGP62221 . Furthermore, this compound accumulates in plasma during repetitive treatment cycles and its half-life is with >1 month longer as compared to midostaurin and CGP62221 .

Result of Action

The inhibition of IgE-dependent histamine release by this compound can lead to the improvement of clinical symptoms in patients with advanced systemic mastocytosis (SM) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same enzymes (e.g., CYP3A4) can affect the metabolism and hence the action of this compound . Furthermore, the efficacy and stability of this compound can be affected by factors such as the patient’s health status, genetic factors, and the presence of other diseases.

安全和危害

In case of accidental exposure, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective gloves, safety goggles with side-shields, and impervious clothing are recommended for handling CGP52421 .

属性

IUPAC Name

N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32N4O5/c1-36-18-25(44-3)24(38(2)35(43)19-11-5-4-6-12-19)17-26(45-36)39-22-15-9-7-13-20(22)27-29-30(34(42)37-33(29)41)28-21-14-8-10-16-23(21)40(36)32(28)31(27)39/h4-16,24-26,34,42H,17-18H2,1-3H3,(H,37,41)/t24-,25-,26+,34?,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQSFYBLPAXEDG-VBRPBTBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。